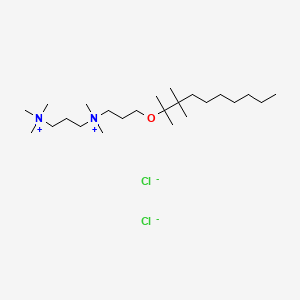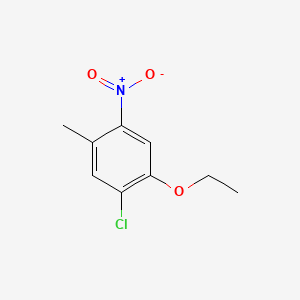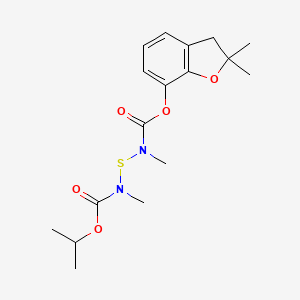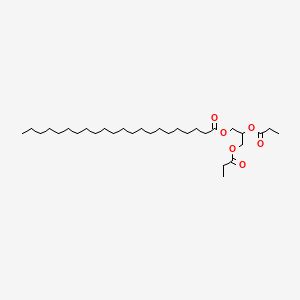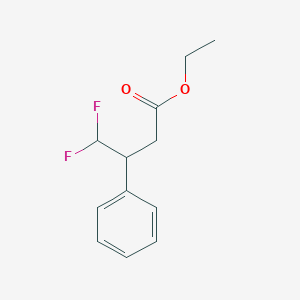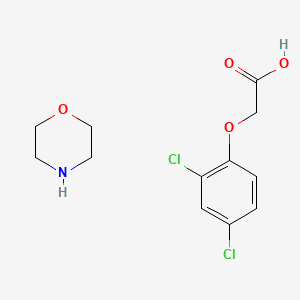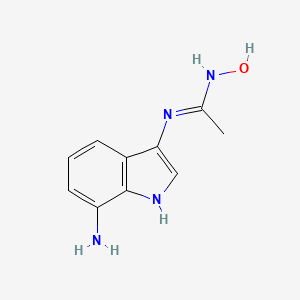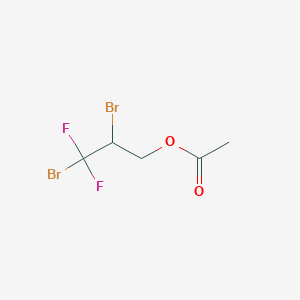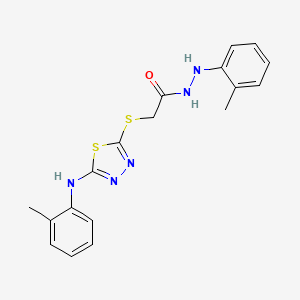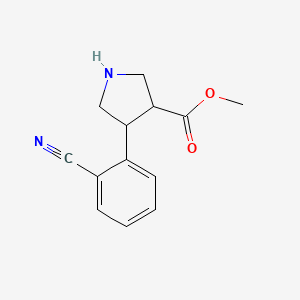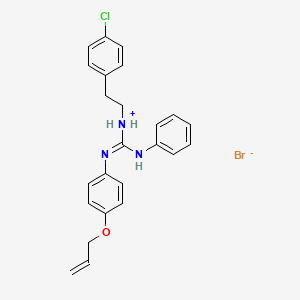![molecular formula C43H34N4Si B13772304 Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes a trimethylsilyl group attached to a porphyrin core via an ethynyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane typically involves the following steps:
Synthesis of 10,15,20-triphenyl-21,23-dihydroporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation.
Attachment of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the porphyrin is reacted with an ethynyl halide in the presence of a palladium catalyst.
Introduction of the trimethylsilyl group: The final step involves the reaction of the ethynyl-porphyrin intermediate with trimethylsilyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins or bacteriochlorins.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Oxidized porphyrins with altered electronic properties.
Reduction: Reduced forms of porphyrins, such as chlorins.
Substitution: Porphyrin derivatives with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane involves its interaction with molecular targets through its porphyrin core. The porphyrin core can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy. The ethynyl linkage and trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound without the ethynyl and trimethylsilyl groups.
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: A porphyrin derivative with a carboxyphenyl group instead of the ethynyl and trimethylsilyl groups.
Uniqueness
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is unique due to the presence of the ethynyl linkage and trimethylsilyl group, which can significantly alter its chemical and physical properties compared to other porphyrin derivatives
Properties
Molecular Formula |
C43H34N4Si |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane |
InChI |
InChI=1S/C43H34N4Si/c1-48(2,3)28-27-32-33-19-21-35(44-33)41(29-13-7-4-8-14-29)37-23-25-39(46-37)43(31-17-11-6-12-18-31)40-26-24-38(47-40)42(30-15-9-5-10-16-30)36-22-20-34(32)45-36/h4-26,44,47H,1-3H3 |
InChI Key |
WNPLHLHIRWSWBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC1=N5)C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


